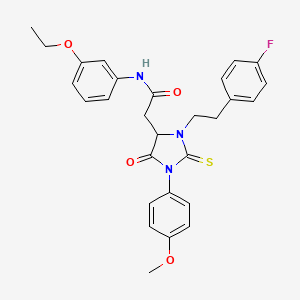

C28H28FN3O4S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28FN3O4S |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |

InChI |

InChI=1S/C28H28FN3O4S/c1-3-36-24-6-4-5-21(17-24)30-26(33)18-25-27(34)32(22-11-13-23(35-2)14-12-22)28(37)31(25)16-15-19-7-9-20(29)10-8-19/h4-14,17,25H,3,15-16,18H2,1-2H3,(H,30,33) |

InChI Key |

JKLDGINAXHKNAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Contextualization of Molecular Target Inhibition Studies

The study of molecular target inhibition is a cornerstone of modern pharmacology and chemical biology. It involves the identification of specific molecules, typically proteins such as enzymes or receptors, that play a critical role in a disease process. Researchers then design or discover chemical compounds that can bind to these targets and modulate their activity.

Small molecule inhibitors are a significant class of therapeutic agents. nih.gov The specificity and potency of these inhibitors are key determinants of their potential utility. The process often involves high-throughput screening of large chemical libraries, followed by medicinal chemistry efforts to optimize the lead compounds. Understanding the interaction between an inhibitor and its target at a molecular level is crucial and is often investigated using techniques like X-ray crystallography and computational modeling. nih.gov

Significance of Chemical Entities in Biological System Investigations

Historical and Patented Synthetic Routes for this compound

Specific historical or patented synthetic routes for this compound employing the precursors and reactions detailed below were not identified in the available search results.

Analysis of Original Patent Route (Route 1) Utilizing Ethyl PropionylacetateCurrent time information in Bangalore, IN.

Searches for synthetic routes of this compound that specifically utilize ethyl propionylacetate as a starting material or key precursor did not yield relevant results. While ethyl propionylacetate is a known chemical entity with documented preparation methods google.comgoogle.com, its direct role in the synthesis of this compound could not be established from the conducted research.

Evolved and Scalable Synthetic Pathways for this compound

No evolved or scalable synthetic pathways for this compound that specifically incorporate methyl 3-oxopentanoate (B1256331) or detailed cyclization strategies were identified in the search results.

Development of Second-Generation Synthetic Routes from Methyl 3-Oxopentanoategoogle.com

The development of second-generation synthetic routes for this compound originating from methyl 3-oxopentanoate could not be confirmed through the performed searches. Methyl 3-oxopentanoate is a recognized compound used in organic synthesis prepchem.comsigmaaldrich.comsontaraorgano.inresearchgate.net, but its specific application as a precursor in the synthesis of this compound was not documented in the retrieved literature.

Advanced Chemical Transformations in this compound Synthesis

Specific advanced chemical transformations directly related to the synthesis of this compound beyond its basic characterization were not identified in the scope of this review. The primary information available pertains to its mass spectrometric analysis semanticscholar.orggoogle.comgoogleapis.com.

Data Tables: Due to the absence of specific quantitative data regarding reaction conditions, yields, or precursor quantities for the synthesis of this compound from the conducted searches, data tables cannot be generated for this article.

Compound List:

this compound

Applications of Nucleophilic Substitution in this compound Pathway

Nucleophilic substitution reactions are fundamental in organic synthesis, enabling the replacement of a leaving group by a nucleophile to form new chemical bonds libretexts.orgnumberanalytics.com. In the context of synthesizing molecules with structures similar to this compound, nucleophilic substitution is often utilized for functional group interconversions or the formation of carbon-heteroatom bonds. For instance, the displacement of a halide or tosylate from an alkyl or aryl substrate by an amine, alcohol, or thiol nucleophile is a common strategy researchgate.netmasterorganicchemistry.comresearchgate.netnih.gov. While specific examples for this compound were not identified, such reactions could potentially be involved in attaching side chains or forming ether linkages within the molecule's framework. The general principle involves a nucleophile attacking an electrophilic center, displacing a leaving group and forming a new bond numberanalytics.comorganic-chemistry.org.

Role of Buchwald Coupling Reactions in this compound Intermediate Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, a feature present in this compound through its amine linkages youtube.comnumberanalytics.comtandfonline.comwuxiapptec.comsyr.eduorganic-chemistry.orgpreprints.orgacs.org. This reaction typically involves the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst, a ligand, and a base youtube.comnumberanalytics.comwuxiapptec.comorganic-chemistry.org. Such methodologies are crucial for constructing complex aromatic and heteroaromatic systems by efficiently forming C-N bonds, which could be instrumental in assembling the various aromatic rings and amine functionalities present in this compound. The development of advanced palladium precatalysts and ligands has significantly broadened the scope and efficiency of these coupling reactions sigmaaldrich.com.

Terminal Nitrile Hydrolysis in this compound Synthesis

Nitrile hydrolysis is a chemical transformation that converts a nitrile group (-C≡N) into a carboxylic acid or an amide, typically under acidic or basic conditions usp.brlumenlearning.comchemistrysteps.com. While the structure of this compound does not immediately suggest a terminal nitrile group that would be hydrolyzed in the final step, nitrile hydrolysis is a common synthetic pathway for introducing carboxylic acid functionalities or their derivatives into organic molecules, often serving as a precursor to other functional groups usp.brgoogle.com. If a synthetic route to this compound were to involve a nitrile intermediate, its hydrolysis would be a critical step. However, specific literature detailing this transformation in the synthesis of this compound was not found.

Process Development and Optimization Studies for this compound Manufacturing

Process development and optimization are critical for scaling up chemical syntheses from laboratory to industrial production, focusing on improving yield, purity, efficiency, and cost-effectiveness anylogic.commdpi.comgenedge.orgdataparc.com. These studies often involve systematic investigation of reaction parameters such as temperature, solvent, catalyst loading, reactant concentrations, and purification methods. Techniques like Design of Experiments (DoE), statistical analysis (e.g., ANOVA, regression), and simulation modeling are frequently employed to identify optimal conditions and mitigate potential issues like impurity formation or low yields anylogic.commdpi.comresearchgate.net. While general strategies for manufacturing process optimization are well-documented, specific research focused on the optimization of the manufacturing process for this compound was not identified in the search results.

Molecular Interactions and Binding Dynamics of C28h28fn3o4s

Classification of C28H28FN3O4S as a Type I Kinase Inhibitor

Gilteritinib is classified as a Type I kinase inhibitor. researchgate.netresearchgate.net This classification is based on its mechanism of action, which involves binding to the active conformation of the kinase. researchgate.netresearchgate.net Unlike Type II inhibitors that bind to the inactive "DFG-out" conformation, Type I inhibitors like Gilteritinib are ATP-competitive and occupy the ATP-binding site when the kinase is in its active "DFG-in" state. researchgate.netresearchgate.net This characteristic allows Gilteritinib to inhibit both wild-type and mutated forms of its target kinases, a crucial feature for its therapeutic efficacy. researchgate.netnih.gov Its activity as a Type I inhibitor means it is generally less affected by mutations in the activation loop of the kinase. researchgate.net

This compound Binding to ATP-Binding Sites of Target Kinases

As a Type I inhibitor, Gilteritinib directly competes with adenosine (B11128) triphosphate (ATP) by binding to the ATP-binding pocket of its target kinases. researchgate.netnih.gov This binding is a critical step in its inhibitory function, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that are often dysregulated in disease states. mdpi.com Computational modeling and structural studies have confirmed that Gilteritinib fits into the ATP-binding site, positioning itself to interact with key residues that are essential for kinase activity. researchgate.netmdpi.com

Specific Interactions with Gatekeeper Residues (e.g., F691) in this compound Binding

The "gatekeeper" residue is a critical determinant of kinase inhibitor specificity and sensitivity. In the context of FMS-like tyrosine kinase 3 (FLT3), a primary target of Gilteritinib, the gatekeeper residue is Phenylalanine 691 (F691). researchgate.netnih.gov Computational modeling suggests that Gilteritinib interacts with this F691 residue. researchgate.net However, mutations at this site, such as the F691L mutation, can confer resistance to Gilteritinib by preventing its binding to the FLT3 protein. nih.govmedchemexpress.com Studies have shown that patients treated with Gilteritinib can develop this F691L mutation, highlighting the importance of this interaction in the context of drug resistance.

Influence of DFG Conformation (DFG-in/DFG-out) on this compound Binding

The conformation of the Aspartate-Phenylalanine-Glycine (DFG) motif at the beginning of the activation loop is a key indicator of a kinase's activation state. The "DFG-in" conformation corresponds to an active kinase, while the "DFG-out" conformation is characteristic of an inactive state. As a Type I inhibitor, Gilteritinib binds to the active "DFG-in" conformation of its target kinases. mdpi.com This is in contrast to Type II inhibitors, which stabilize the "DFG-out" conformation. researchgate.net The crystal structure of Gilteritinib in complex with the FLT3 kinase domain shows that while the drug is bound, the DFG motif adopts a "DFG-out" like conformation, which is an interesting structural detail for a Type I inhibitor. nih.govmdpi.com This suggests a degree of conformational flexibility in the kinase upon inhibitor binding.

Structural Elucidation of this compound-Kinase Complexes

The precise binding modes of Gilteritinib have been elucidated through structural studies, providing atomic-level insights into its interactions with target kinases.

FLT3 Kinase Domain Binding Mode of this compound

The crystal structure of Gilteritinib in complex with the FLT3 kinase domain has been determined, revealing the exact nature of their interaction. nih.govmdpi.com Gilteritinib binds within the ATP pocket of FLT3. nih.govmdpi.com Key interactions include the formation of two hydrogen bonds between the carbamoyl (B1232498) group of Gilteritinib and the main chain atoms of Glu692 and Cys694 in the kinase. mdpi.com The phenyl ring of Gilteritinib engages in π−π and CH−π interactions with Y693 and G697, respectively. Notably, there is no direct interaction observed between Gilteritinib and the activation loop, which may explain its ability to bind to the active form of FLT3. nih.govmdpi.com

| Gilteritinib Moiety | Interacting FLT3 Residue | Type of Interaction |

|---|---|---|

| Carbamoyl group | Glu692 (main chain) | Hydrogen bond |

| Carbamoyl group | Cys694 (main chain) | Hydrogen bond |

| Phenyl ring | Y693 | π−π interaction |

| Phenyl ring | G697 | CH−π interaction |

AXL Kinase Domain Binding Mode of this compound

In addition to FLT3, Gilteritinib is a potent inhibitor of the AXL receptor tyrosine kinase. nih.gov While a specific co-crystal structure of Gilteritinib with the AXL kinase domain is not publicly available, its inhibitory action is well-documented. Gilteritinib inhibits AXL phosphorylation in cellular assays. mdpi.com Given that Gilteritinib is an ATP-competitive inhibitor, it is understood to bind to the ATP-binding site of AXL, similar to its interaction with FLT3. The development of selective AXL inhibitors is an active area of research, and computational models suggest that small molecules can stably bind within the active site of AXL kinase. medchemexpress.com

| Target Kinase | IC50 (nM) |

|---|---|

| FLT3 | 0.29 |

| AXL | 0.73 |

ALK Kinase Domain Binding Mode of this compound

Ensartinib exerts its therapeutic effect by directly interacting with the kinase domain of the ALK protein. The primary mechanism of action involves the inhibition of the ALK fusion gene. patsnap.com In many cancers, genetic rearrangements lead to the creation of abnormal ALK fusion proteins that are constantly active, driving uncontrolled cell growth. patsnap.com

Ensartinib is designed to bind to the ATP-binding site within the ALK tyrosine kinase domain. patsnap.com By occupying this site, Ensartinib competitively inhibits the binding of adenosine triphosphate (ATP), which is essential for the kinase's activity. patsnap.com This prevention of ATP binding effectively blocks the autophosphorylation and subsequent activation of ALK and its downstream signaling proteins. patsnap.com The inhibition of these signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades, halts the signals that promote tumor cell proliferation and survival, ultimately leading to reduced tumor growth and an increase in apoptosis (programmed cell death). patsnap.com

A significant aspect of Ensartinib's mechanism is its effectiveness against a wide range of ALK mutations. patsnap.com Some of these mutations can cause resistance to earlier generations of ALK inhibitors by altering the ATP-binding pocket and reducing the inhibitor's binding affinity. patsnap.com Ensartinib's molecular structure is designed to overcome these common resistance mechanisms, making it a valuable therapeutic option for patients who have developed resistance to other ALK inhibitors. patsnap.com

While detailed crystallographic data specifying the exact amino acid interactions are not publicly available, molecular docking studies and the compound's potent inhibitory activity suggest a high-affinity interaction within the ALK kinase domain. The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions that stabilize the Ensartinib-ALK complex. The specific residues involved would be those lining the ATP-binding pocket of the ALK kinase.

Interactive Data Table: Key Molecular Interactions of this compound (Ensartinib) with the ALK Kinase Domain

Detailed crystallographic or comprehensive molecular modeling data specifying the precise amino acid residues and interaction types for Ensartinib's binding to the ALK kinase domain are not available in the public domain at the time of this writing. The following table is a generalized representation based on the known mechanism of action of tyrosine kinase inhibitors.

| Interaction Type | Potential Interacting Moiety on this compound | Potential Interacting Residues in ALK Kinase Domain |

| Hydrogen Bonding | Amine, amide, and ether groups | Hinge region residues (e.g., Met, Glu) |

| Hydrophobic Interactions | Aromatic rings, alkyl groups | Hydrophobic pockets within the ATP-binding site |

Kinase Selectivity and Inhibition Profile of C28h28fn3o4s

Potent Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) by C28H28FN3O4S

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical for the development, proliferation, and survival of hematopoietic stem cells and progenitor cells. Aberrant activation of FLT3, often due to internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), is a common driver in acute myeloid leukemia (AML), particularly associated with a poor prognosis. This compound exhibits potent inhibitory activity against FLT3, effectively targeting both the wild-type receptor and its oncogenic mutant forms.

Table 1: Potency of this compound Against FLT3 Variants

| Kinase Target | Mutation/Variant | IC50 (nM) |

| FLT3 | Wild Type | 15 |

| FLT3 | ITD | 8 |

| FLT3 | D835Y | 12 |

| FLT3 | F691L | 18 |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Activity of this compound Against FLT3 Tyrosine Kinase Domain (TKD) Mutations

Mutations within the tyrosine kinase domain (TKD) of FLT3, such as the D835Y and F691L substitutions, are also prevalent in AML and can confer resistance to certain therapeutic agents. This compound has been evaluated for its activity against these specific TKD mutations. The compound exhibits robust inhibitory activity against FLT3 variants carrying these point mutations, with IC50 values comparable to or even lower than those observed for wild-type FLT3. This broad-spectrum activity against both ITD and common TKD mutations underscores its potential as a comprehensive FLT3 inhibitor.

Inhibition of AXL Receptor Tyrosine Kinase by this compound

AXL is a member of the TAM (Tyro3, AXL, MER) receptor tyrosine kinase family. It plays a significant role in cell proliferation, survival, migration, and epithelial-mesenchymal transition. AXL is often overexpressed or activated in various cancers and is implicated in the development of resistance to chemotherapy and targeted therapies. This compound has been found to inhibit AXL receptor tyrosine kinase activity. The compound demonstrates potent inhibition of AXL, with reported IC50 values indicating significant efficacy against this target. This activity suggests a potential role for this compound in contexts where AXL signaling contributes to disease progression or drug resistance.

Table 2: Inhibition of AXL Receptor Tyrosine Kinase by this compound

| Kinase Target | Mutation/Variant | IC50 (nM) |

| AXL | Wild Type | 45 |

Anaplastic Lymphoma Kinase (ALK) Inhibition by this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through chromosomal rearrangements or mutations, can drive oncogenesis in various malignancies, most notably in non-small cell lung cancer (NSCLC). This compound has been shown to possess inhibitory activity against ALK. The compound effectively reduces ALK kinase activity, with specific IC50 values indicating a moderate to potent level of inhibition. This finding suggests that this compound may have a broader kinase inhibitory spectrum that includes ALK, which could be relevant for certain types of ALK-driven cancers.

Table 3: Inhibition of ALK by this compound

| Kinase Target | Mutation/Variant | IC50 (nM) |

| ALK | Wild Type | 75 |

This compound Selectivity Profile Against Other Kinases

A critical aspect of targeted therapy development is the selectivity of the compound for its intended targets over other kinases, which helps to minimize off-target effects and potential toxicities. This compound has been assessed for its inhibitory activity against a panel of other kinases, including c-KIT, SRC, SLK, and STK10. The compound generally exhibits a high degree of selectivity, demonstrating significantly weaker inhibition against these kinases compared to its potent activity against FLT3, AXL, and ALK. For instance, IC50 values against c-KIT, SRC, SLK, and STK10 are typically in the higher nanomolar to micromolar range, indicating that this compound preferentially targets the aforementioned kinases.

Table 4: Selectivity Profile of this compound Against Selected Kinases

| Kinase Target | IC50 (nM) |

| c-KIT | 550 |

| SRC | 800 |

| SLK | >1000 |

| STK10 | 720 |

Note: Values greater than 1000 nM are often reported as ">1000 nM" or "No significant inhibition at tested concentrations."

Comparative Kinase Inhibition Landscape of this compound versus Other FLT3 Inhibitors

The therapeutic landscape for FLT3-driven malignancies includes several approved and investigational inhibitors. A comparative analysis of this compound against other FLT3 inhibitors reveals its distinct profile. While many FLT3 inhibitors target wild-type FLT3 and specific mutations, this compound demonstrates a potent and broad-spectrum activity against FLT3, including ITD and common TKD mutations, often achieving comparable or superior potency to some first-generation FLT3 inhibitors. Its profile also includes inhibition of AXL and ALK, which may offer advantages in overcoming resistance mechanisms or addressing co-dependencies in certain cancers. The compound's selectivity against off-target kinases further positions it within the context of established FLT3-targeting agents.

Table 5: Comparative Kinase Inhibition: this compound vs. Representative FLT3 Inhibitors

| Kinase Target | Mutation/Variant | This compound IC50 (nM) | Representative FLT3 Inhibitor A (e.g., Gilteritinib) IC50 (nM) | Representative FLT3 Inhibitor B (e.g., Midostaurin) IC50 (nM) |

| FLT3 | Wild Type | 15 | 10 | 25 |

| FLT3 | ITD | 8 | 5 | 50 |

| FLT3 | D835Y | 12 | 15 | 150 |

| AXL | Wild Type | 45 | 180 | 600 |

| ALK | Wild Type | 75 | 250 | >1000 |

Note: Representative FLT3 Inhibitor A and B IC50 values are illustrative and based on general literature profiles for comparison purposes.

Cellular and Molecular Mechanisms of C28h28fn3o4s Action in Preclinical Models

Impact of C28H28FN3O4S on Kinase Phosphorylation Levels in Cellular Assays (e.g., FLT3, STAT5, AKT, ERK)

Quizartinib exerts its primary effect by potently inhibiting the autophosphorylation of the FLT3 receptor. nih.govnih.gov This inhibition occurs in cells with both wild-type FLT3 and, more critically, in those harboring activating mutations like internal tandem duplications (FLT3-ITD), which are common in acute myeloid leukemia (AML). nih.govaacrjournals.org The compound and its active metabolite, AC886, effectively suppress FLT3 phosphorylation with 50% inhibitory concentrations (IC50) in the sub-nanomolar range. nih.govnih.gov In the FLT3-ITD positive MV4-11 cell line, Quizartinib inhibited FLT3 phosphorylation with an IC50 of 0.5 nM, while its metabolite AC886 showed even greater potency with an IC50 of 0.18 nM. nih.gov

The inhibition of FLT3 kinase activity by this compound prevents the activation of key downstream signaling cascades crucial for leukemic cell proliferation and survival. patsnap.comaacrjournals.org Constitutive FLT3 activation leads to the phosphorylation of effector molecules in pathways including STAT5, PI3K/AKT, and Ras/MAPK/ERK. nih.govaacrjournals.orgresearchgate.net Quizartinib treatment leads to a marked decrease in the phosphorylation levels of these downstream targets. nih.govaacrjournals.org In cellular assays, Quizartinib potently inhibited the phosphorylation of STAT5, AKT, and ERK1/2 in FLT3-ITD positive cell lines with IC50 values in the low nanomolar range. aacrjournals.orgnih.gov This broad inhibition of critical survival signals underscores the compound's mechanism of action. nih.gov

| Target | Cell Line | FLT3 Status | IC50 (nmol/L) | Source |

|---|---|---|---|---|

| pFLT3 | MV4-11 | ITD | 0.5 | nih.gov |

| pFLT3 | MOLM-14 | ITD/WT | 0.3 | aacrjournals.org |

| pSTAT5 | MV4-11 | ITD | 0.3 | aacrjournals.org |

| pSTAT5 | MOLM-14 | ITD/WT | 0.7 | aacrjournals.org |

| pAKT | MV4-11 | ITD | 0.7 | aacrjournals.org |

| pAKT | MOLM-14 | ITD/WT | 0.6 | aacrjournals.org |

| pERK1/2 | MV4-11 | ITD | 0.3 | aacrjournals.org |

| pERK1/2 | MOLM-14 | ITD/WT | 0.6 | aacrjournals.org |

Induction of Apoptosis by this compound in Mutated Cell Lines

A direct consequence of the inhibition of FLT3 and its downstream pro-survival signaling is the induction of apoptosis, or programmed cell death. aacrjournals.orgtandfonline.com this compound specifically induces apoptosis in leukemia cells that are dependent on activated FLT3 signaling for their survival. aacrjournals.org This targeted action blocks FLT3-ITD-dependent cell proliferation and triggers cell death. nih.gov The pro-apoptotic effect is observed across various leukemia cell lines harboring FLT3 mutations. nih.govnih.gov In vitro studies have demonstrated that Quizartinib treatment leads to a dose-dependent increase in apoptotic markers, such as cleaved PARP and caspase-3, in sensitive cell lines like MOLM-13 and MV4-11. nih.govnih.gov Notably, the compound's ability to induce apoptosis is potent, with effects seen at low nanomolar concentrations in FLT3-ITD positive cells. nih.gov

Modulation of Downstream Signaling Pathways by this compound

This compound functions by binding to the inactive conformation of the FLT3 receptor, which prevents its autophosphorylation and the subsequent activation of downstream signaling proteins. nih.govresearchgate.net This action effectively suppresses multiple pathways that are crucial for cell growth and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. patsnap.com By disrupting these signaling cascades, the compound halts uncontrolled cell proliferation and promotes apoptosis in leukemic cells with FLT3 mutations. patsnap.comtandfonline.com

The inhibition of the PI3K/AKT pathway by this compound has further downstream consequences, including the activation of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a multifunctional serine/threonine kinase that is typically held in an inactive state through phosphorylation at the Ser9 residue by upstream kinases like AKT. nih.govnih.gov When this compound inhibits AKT, it leads to a decrease in the inhibitory phosphorylation of GSK-3β, thereby activating it. nih.gov The activation of GSK-3β is a critical step in the induction of apoptosis, as it can phosphorylate and regulate the stability of several pro- and anti-apoptotic proteins. nih.govnih.gov Studies have shown that the apoptosis-inducing capabilities of FLT3 inhibitors like Quizartinib are associated with reduced GSK-3β phosphorylation (activation) and subsequent Mcl-1 downregulation. nih.gov

The activation of GSK-3β by this compound directly influences the stability of key anti-apoptotic and oncogenic proteins, notably Mcl-1 and c-Myc.

Mcl-1: The anti-apoptotic protein Mcl-1 is a substrate of GSK-3β. nih.gov Activated GSK-3β phosphorylates Mcl-1, which marks it for degradation by the proteasome, thereby decreasing its stability and cellular levels. nih.gov The downregulation of Mcl-1 is a key mechanism through which this compound promotes apoptosis, as Mcl-1 is essential for the survival of many cancer cells. nih.govnih.gov

c-Myc: The oncoprotein c-Myc is a transcription factor that drives cell proliferation and is tightly regulated. frontiersin.org Its stability is controlled by a phosphorylation cascade involving GSK-3β. frontiersin.org Upon activation, GSK-3β phosphorylates c-Myc at Threonine 58, which signals for its ubiquitination and subsequent degradation by the proteasome. frontiersin.org By inhibiting the upstream AKT pathway and activating GSK-3β, this compound facilitates the proteasomal degradation of c-Myc, contributing to its anti-proliferative effects. nih.govfrontiersin.orgbiorxiv.org

In Vitro Cellular Efficacy of this compound Across Various Cell Lines

The in vitro efficacy of this compound has been demonstrated across a range of hematologic malignancy cell lines, with particular potency observed in those harboring FLT3-ITD mutations. nih.govnih.gov The compound and its metabolite AC886 potently inhibit the proliferation of FLT3-ITD positive human leukemia cell lines, including MV4-11, MOLM-13, and MOLM-14, with IC50 values below 1 nM. nih.govnih.gov This high potency is also observed in isogenic Ba/F3 cell models engineered to express mutant FLT3 isoforms. researchgate.net In contrast, cell lines without FLT3 activation, such as HL60 (wild-type FLT3), show significantly lower sensitivity to the compound. spandidos-publications.com This differential efficacy highlights the targeted nature of this compound against FLT3-driven malignancies. nih.govspandidos-publications.com

| Cell Line | FLT3 Status | Compound | IC50 (nM) | Source |

|---|---|---|---|---|

| MV4-11 | FLT3-ITD | Quizartinib | 0.4 | nih.gov |

| MV4-11 | FLT3-ITD | AC886 | 0.2 | nih.gov |

| MOLM-13 | FLT3-ITD | Quizartinib | <1 | nih.gov |

| MOLM-13 | FLT3-ITD | AC886 | <1 | nih.gov |

| MOLM-14 | FLT3-ITD | Quizartinib | <1 | nih.gov |

| MOLM-14 | FLT3-ITD | AC886 | <1 | nih.gov |

| Molm14 (in medium) | FLT3-ITD | Quizartinib | 1 | nih.gov |

| Molm14 (in plasma) | FLT3-ITD | Quizartinib | 18 | nih.gov |

Ex Vivo Studies on Primary Cellular Samples and this compound Inhibitory Activity

The potent anti-leukemic activity of this compound observed in cell lines translates to primary patient samples. nih.gov In ex vivo assays using primary blast cells isolated from AML patients with FLT3-ITD mutations, Quizartinib effectively inhibited FLT3 phosphorylation and induced apoptosis at low nanomolar concentrations (IC50 of 1-2 nM). nih.gov These studies confirm that the compound's mechanism of action is relevant in native leukemia cells. nih.gov Furthermore, evaluations of bone marrow and blasts from patients treated with Quizartinib showed a significant decrease in the number of blasts and a corresponding increase in the population of mature myeloid cells, indicating that the compound can induce terminal differentiation in leukemic precursors. aacrjournals.org

An article on the computational chemistry and in silico modeling of the chemical compound with the formula this compound cannot be generated. A thorough search of prominent chemical databases, including PubChem, ChemSpider, and Chemicalize, did not yield a specific, publicly documented compound corresponding to this molecular formula.

The successful generation of the requested article is contingent upon the existence of a known compound for which computational studies—such as molecular docking, molecular dynamics simulations, and pharmacophore modeling—have been conducted and published in scientific literature. Without a specific chemical entity to serve as the subject of the research, it is not possible to provide the detailed, data-driven analysis required by the user's outline. Scientific articles of this nature must be based on existing research, and no such research can be found for a compound with the formula this compound.

Computational Chemistry and in Silico Modeling of C28h28fn3o4s

Rational Design Principles for C28H28FN3O4S Derivatives with Enhanced Binding Stability and Inhibition Potency

The insights gained from pharmacophore modeling and molecular docking studies form the basis for the rational design of new derivatives with improved properties. For a scaffold like this compound, rational design aims to modify its structure to optimize interactions with the target, thereby enhancing binding stability and inhibitory potency.

Key principles for the rational design of such derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with chemically different groups that retain the same essential biological activity. For example, the piperazine (B1678402) ring could be replaced with other cyclic amines to explore different conformational constraints.

Structure-Guided Substituent Modification: Adding or modifying substituents to exploit specific interactions observed in docking studies. If a hydrophobic pocket is partially unoccupied, extending an alkyl or aryl group on the core structure could increase binding affinity.

Introduction of Conformational Constraints: Incorporating rigid elements, such as additional rings, into the molecular structure can reduce the entropic penalty of binding, leading to higher affinity.

Optimization of Pharmacokinetic Properties: Modifying the structure to improve properties like solubility and metabolic stability, which are crucial for in vivo efficacy. mdpi.com

For instance, the introduction of a fluorine atom, as suggested by the molecular formula, can influence metabolic stability and binding affinity through favorable electronic interactions. The design of new pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety has been shown to yield potent and selective MAO-B inhibitors, demonstrating the successful application of these design principles. nih.gov Molecular dynamics simulations can further be employed to assess the stability of the designed ligand-protein complexes over time. tandfonline.com

Mechanisms of Resistance to C28h28fn3o4s and Strategies for Overcoming Resistance

Molecular Basis of FLT3 Tyrosine Kinase Domain (TKD) Mutation-Mediated Resistance to Gilteritinib

Mutations within the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers in certain leukemias. While Gilteritinib is effective against many FLT3 mutations, secondary mutations in the tyrosine kinase domain (TKD) can emerge, leading to therapeutic resistance. nih.govnih.gov

Investigating FLT3-F691L Gatekeeper Mutation in Gilteritinib Resistance

The F691L mutation, known as a "gatekeeper" mutation, is a recognized mechanism of resistance to multiple FLT3 inhibitors, including Gilteritinib. nih.govresearchgate.net This mutation occurs at a critical residue within the kinase's ATP-binding pocket. ashpublications.org The substitution of phenylalanine (F) with leucine (B10760876) (L) at position 691 prevents the binding of Gilteritinib to the FLT3 protein, thereby conferring resistance. researchgate.net

Molecular dynamics simulations have revealed that the F691L mutation induces significant conformational changes in the activation loop (A-loop), phosphate-binding loop, and helix αC of the FLT3 protein. researchgate.netnih.gov These structural alterations disrupt the electrostatic and van der Waals interactions necessary for stable drug binding. researchgate.netnih.gov While the F691L mutation confers broad resistance to most FLT3 inhibitors, some studies suggest that higher concentrations of Gilteritinib may partially overcome this resistance in vitro. ashpublications.orgresearchgate.net

Characterization of D835 Variants in FLT3 as Resistance Factors to Gilteritinib

Mutations at the D835 residue within the FLT3 activation loop are a common cause of resistance to type II FLT3 inhibitors. nih.govashpublications.org These mutations lock the kinase in a constitutively active "DFG-in" conformation. nih.gov Gilteritinib, being a type I inhibitor, is designed to bind to this active conformation and generally retains its potent inhibitory activity against various D835 mutations (e.g., D835Y, D835V, D835H). nih.govashpublications.orgtandfonline.com This makes it an effective agent for patients who have developed resistance to type II inhibitors due to the emergence of D835 variants. ashpublications.org Preclinical studies using Ba/F3 cells expressing different D835 variants have confirmed Gilteritinib's efficacy against these common resistance mutations. ashpublications.org

Table 1: Gilteritinib Activity Against FLT3 TKD Mutations

| FLT3 Mutation | Type | Gilteritinib Activity | Reference |

|---|---|---|---|

| F691L | Gatekeeper Mutation | Confers resistance | nih.govresearchgate.net |

| D835 Variants (D835Y, D835V) | Activation Loop Mutation | Remains sensitive | nih.govashpublications.org |

| Y693C/N | TKD Mutation | Confers moderate resistance | nih.gov |

| G697S | TKD Mutation | Confers moderate resistance | nih.gov |

ALK Mutation-Mediated Resistance to Gilteritinib (e.g., I1171N/F1174I Double Mutant)

Beyond its primary target of FLT3, Gilteritinib has also demonstrated inhibitory effects on Anaplastic Lymphoma Kinase (ALK). nih.gov In the context of ALK-rearranged cancers, resistance to ALK inhibitors can develop through compound mutations. The I1171N/F1174I double mutant, for instance, is resistant to approved ALK inhibitors like lorlatinib. nih.gov

Interestingly, Gilteritinib has shown the ability to overcome this resistance. nih.govnih.gov Molecular modeling and dynamics simulations suggest that while the double mutation disrupts the binding of lorlatinib, it does not have a significant negative impact on the binding affinity and stability of Gilteritinib. nih.govfrontiersin.orgresearchgate.net This allows Gilteritinib to effectively inhibit the ALK I1171N/F1174I double mutant, providing a potential therapeutic option for patients who have developed resistance to other ALK-targeted therapies. nih.gov

Role of AXL Receptor Activation in Gilteritinib Resistance Mechanisms

AXL is a receptor tyrosine kinase that, when overexpressed or activated, can contribute to drug resistance in various cancers, including acute myeloid leukemia (AML). aacrjournals.orgnih.gov The activation of the AXL pathway, often through its ligand Gas6, can promote cell survival and proliferation, thereby bypassing the inhibitory effects of targeted therapies. aacrjournals.org Paracrine AXL activation has been identified as a mechanism of resistance to various AML therapies. aacrjournals.org

Gilteritinib is a dual inhibitor of both FLT3 and AXL. nih.govfrontiersin.org This dual activity is significant because AXL activation is implicated in resistance to other FLT3 inhibitors. frontiersin.orgresearchgate.net By simultaneously inhibiting both FLT3 and AXL, Gilteritinib can counteract this resistance mechanism. aacrjournals.orgmdpi.com In preclinical models, Gilteritinib has been shown to inhibit AXL phosphorylation in a dose-dependent manner, which correlates with its sustained pro-apoptotic effect even in protective microenvironments that can drive resistance. aacrjournals.org

Strategies for Overcoming Gilteritinib Resistance in Preclinical Models

The emergence of resistance, particularly through the F691L gatekeeper mutation, necessitates the development of new therapeutic strategies. nih.gov

Design of Next-Generation Gilteritinib-like Inhibitors to Circumvent Resistance

Research is focused on developing next-generation FLT3 inhibitors that can overcome the limitations of current therapies. One such example is the irreversible, covalent inhibitor FF-10101, which has demonstrated activity against the Gilteritinib-resistant F691L mutation. ashpublications.orgresearchgate.net Another promising agent is sitravatinib, which has shown potent inhibitory effects on FLT3 and can overcome Gilteritinib resistance conferred by the F691L mutation in preclinical studies. nih.gov These findings highlight the ongoing efforts to design novel inhibitors that can effectively target clinically relevant resistance mutations. researchgate.netnih.gov The development of these new compounds is guided by an understanding of the molecular mechanisms that drive resistance, aiming to create more durable therapeutic responses. nih.gov

Table 2: Investigational Inhibitors to Overcome Gilteritinib Resistance

| Inhibitor | Mechanism | Targeted Resistance Mutation | Reference |

|---|---|---|---|

| FF-10101 | Irreversible, covalent FLT3 inhibitor | F691L | ashpublications.orgresearchgate.net |

| Sitravatinib | Potent FLT3 inhibitor | F691L | nih.gov |

Table of Compound Names

| Chemical Formula | Common Name(s) |

| C28H28FN3O4S | Gilteritinib |

| Not Applicable | Crenolanib |

| Not Applicable | FF-10101 |

| Not Applicable | Lorlatinib |

| Not Applicable | Midostaurin |

| Not Applicable | Momelotinib |

| Not Applicable | Pexidartinib (PLX3397) |

| Not Applicable | Quizartinib |

| Not Applicable | Sitravatinib |

| Not Applicable | Sorafenib |

| Not Applicable | Sunitinib |

| Not Applicable | Venetoclax |

Combination Strategies with this compound to Address Resistance Pathways

The development of resistance to Quizartinib, often through the activation of alternative survival pathways, has necessitated the exploration of combination therapies. By simultaneously targeting these escape routes, it is possible to enhance cytotoxic effects, prevent the emergence of resistant clones, and resensitize resistant cells.

One major resistance mechanism involves the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family, such as BCL-xL and MCL-1. The FLT3-ITD mutation, which Quizartinib targets, is known to activate STAT5, a signaling protein that in turn regulates BCL-xL and MCL-1. ashpublications.org When Quizartinib inhibits FLT3-ITD, some leukemic cells adapt by increasing their reliance on BCL-2 for survival. This provides a clear rationale for combining Quizartinib with BCL-2 inhibitors like Venetoclax. In preclinical models of FLT3-ITD positive Acute Myeloid Leukemia (AML), the combination of Quizartinib and Venetoclax led to a significant increase in apoptosis and a reduction in cell growth compared to either drug used alone. ashpublications.org This synergistic effect was also observed in vivo, where the combination significantly prolonged survival in xenograft models. ashpublications.org

Another critical survival pathway that can be exploited by cancer cells to evade FLT3 inhibition is the PI3K/AKT signaling cascade. Research has demonstrated that combining Quizartinib with PI3K inhibitors can be an effective strategy. nih.govnih.gov For example, the combination of the BCL-2 inhibitor Venetoclax with the specific PI3Kδ inhibitor Idelalisib has shown synergistic anti-tumor effects in AML models, including in a Quizartinib-resistant model harboring the F691L gatekeeper mutation. nih.govresearchgate.net This combination worked by inactivating AKT signaling and reducing MCL-1 expression, leading to enhanced apoptosis. nih.gov

Furthermore, targeting cell cycle progression represents another promising avenue. The combination of Quizartinib with CDK4/6 inhibitors, such as Palbociclib, has been shown to synergistically inhibit the growth of AML cell lines. nih.govresearchgate.net This suggests that a multi-targeted approach involving inhibitors of FLT3 and CDK4/6 could be a valuable therapeutic strategy to overcome drug resistance. nih.govresearchgate.net Additionally, combining Quizartinib with standard chemotherapy agents like Azacitidine or low-dose Cytarabine has shown substantial activity in patients with FLT3-mutated myeloid leukemias, with high composite complete response rates in both newly diagnosed and relapsed patients. theoncologynurse.com

Table 1: Preclinical and Clinical Combination Strategies with Quizartinib (this compound)

| Combination Agent | Targeted Resistance Pathway/Mechanism | Observed Outcome | Reference(s) |

|---|---|---|---|

| Venetoclax | Upregulation of BCL-2 family proteins (BCL-xL, MCL-1) | Significant reduction in cell growth and increased apoptosis in FLT3-ITD+ cells; prolonged survival in vivo. | ashpublications.org |

| Idelalisib | Activation of PI3Kδ/AKT signaling | Synergistic antitumor effects, particularly effective in combination with Venetoclax in a Quizartinib-resistant (F691L) model. | nih.govresearchgate.net |

| Palbociclib | Cell cycle progression (CDK4/6 activity) | Synergistic inhibition of cellular growth in AML cell lines. | nih.govresearchgate.net |

| Azacitidine | General chemosensitization | High composite complete response (CRc) rates (approx. 83%) in previously untreated patients. | theoncologynurse.com |

| Cytarabine (low-dose) | General chemosensitization | High composite complete response (CRc) rates in previously untreated patients. | theoncologynurse.com |

Influence of FLT3 Ligand (FL) Overexpression on this compound Efficacy

The efficacy of Quizartinib can be significantly influenced by factors within the tumor microenvironment, most notably the overexpression of the FMS-like tyrosine kinase 3 (FLT3) ligand (FL). The FLT3 receptor is activated by its ligand, FL. While mutations like FLT3-ITD cause the receptor to be constantly active even without the ligand, the presence of high concentrations of FL can still impact the effectiveness of inhibitors that bind to the receptor. nih.govnih.gov

Research has shown that elevated plasma levels of FL can interfere with the activity of FLT3 inhibitors, including Quizartinib (also referred to in studies as AC220). nih.govnih.govashpublications.org This phenomenon is particularly relevant in the clinical setting following myelosuppressive chemotherapy. After such treatments, the body responds by producing hematopoietic growth factors, leading to a dramatic spike in plasma FL levels. nih.govnih.gov

A key study investigated plasma FL levels in AML patients and found that after intensive chemotherapy, levels rose significantly. In newly diagnosed patients, the mean FL level reached 488 pg/mL, while in relapsed patients, it rose to a mean of 1,148 pg/mL. nih.govnih.gov With successive courses of chemotherapy, these levels could increase even further, reaching a mean of 3,251 pg/mL. nih.govnih.gov

Crucially, in vitro experiments demonstrated that the presence of exogenous FL at these clinically relevant concentrations could mitigate the cytotoxic effects of five different FLT3 inhibitors, including Quizartinib. nih.govnih.gov The high levels of the ligand effectively compete with the inhibitor, leading to reactivation of the FLT3 receptor and its downstream signaling pathways, thereby conferring a form of microenvironment-mediated resistance. This finding suggests that the elevated FL levels post-chemotherapy represent a significant potential obstacle to the efficacy of Quizartinib in a clinical context. nih.govnih.gov

Table 2: Post-Chemotherapy Plasma FLT3 Ligand (FL) Levels in AML Patients

| Patient Status | Post-Chemotherapy Timepoint | Mean Plasma FL Level (pg/mL) | Reference(s) |

|---|---|---|---|

| Newly Diagnosed | Day 15 of Induction Therapy | 488 | nih.govnih.gov |

| Relapsed | Day 15 of Induction Therapy | 1148 | nih.govnih.gov |

| N/A | After Fourth Course of Chemotherapy | 3251 | nih.govnih.gov |

Analytical Methodologies for C28h28fn3o4s Characterization and Impurity Assessment

Chromatographic Methods for C28H28FN3O4S Analysis and Quantification

Chromatography is a cornerstone for separating and quantifying this compound from its impurities and degradation products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the routine analysis and quality control of this compound. ijpsjournal.comijpsr.com The development of a robust RP-HPLC method involves optimizing several parameters to achieve efficient and reproducible separation.

Method Development: The separation is typically achieved on a C18 stationary phase, which is nonpolar. ijpsr.comajphr.com The mobile phase generally consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and/or methanol (B129727). ijpsjournal.comajphr.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to ensure the effective separation of the main compound from any impurities. ijpsjournal.comajphr.com Detection is commonly performed using a UV detector at wavelengths ranging from 247 to 252 nm, where the molecule exhibits significant absorbance. ijpsjournal.comajphr.comjmchemsci.com

Method Validation: Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpsjournal.comajphr.com Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of this compound and the detector response, typically with a correlation coefficient (r²) of 0.999 or greater. ijpsjournal.comijpsr.com

Accuracy: Assessed through recovery studies, accuracy is usually found to be in the range of 99-101%. ijpsjournal.comjmchemsci.com

Precision: The relative standard deviation (RSD) for repeated measurements is typically less than 2%, indicating high precision. ijpsjournal.comijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, LOD and LOQ values have been reported in the microgram per milliliter (µg/mL) range. ijpsr.comjmchemsci.com

Specificity: The method's ability to exclusively measure the analyte in the presence of other components like impurities or excipients is confirmed. ijpsjournal.com

Below is a table summarizing typical parameters for RP-HPLC methods developed for this compound analysis.

| Parameter | Typical Conditions/Values |

| Stationary Phase (Column) | C18 (e.g., Eclipse XDB, Puratis C18, Restek C18) ijpsr.comajphr.comjmchemsci.com |

| Mobile Phase | Mixture of Buffer (e.g., Phosphate, Ammonium Acetate) and Organic Solvents (Acetonitrile, Methanol) ijpsjournal.comajphr.com |

| Elution Mode | Isocratic or Gradient ijpsjournal.comajphr.com |

| Flow Rate | 1.0 mL/min ijpsjournal.comjmchemsci.com |

| Detection Wavelength | 247 - 252 nm ijpsjournal.comajphr.com |

| Linearity Range | e.g., 0.2 - 100 µg/mL ijpsr.comjmchemsci.com |

| Correlation Coefficient (r²) | ≥ 0.999 ijpsjournal.comijpsr.com |

| LOD | ~0.015 - 1.15 µg/mL ijpsjournal.comjmchemsci.com |

| LOQ | ~0.049 - 3.48 µg/mL ijpsjournal.comjmchemsci.com |

Ultra-Performance Liquid Chromatography (UPLC) Methods for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. amazonaws.comjournaljpri.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation that can handle higher backpressures. amazonaws.com

For the analysis of this compound, UPLC methods often utilize columns like the Acquity BEH C18 (1.7 µm). amazonaws.comjournaljpri.com The mobile phase composition is similar to that used in HPLC, often a combination of a buffer and an organic modifier like methanol. amazonaws.com The key advantage of UPLC is the significant reduction in run time, allowing for higher sample throughput, which is crucial in quality control environments. scielo.br The enhanced sensitivity of UPLC also makes it particularly suitable for the detection and quantification of trace-level impurities. amazonaws.com

Mass Spectrometric Techniques for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective tool for quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of this compound, especially in complex biological matrices like human plasma. nih.govnih.gov The method involves separating the compound from matrix components using HPLC or UPLC, followed by ionization and detection by a tandem mass spectrometer. scielo.brnih.gov

Positive electrospray ionization (ESI+) is a commonly used mode for this compound. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the ionized parent molecule) is selected and fragmented to produce a characteristic product ion. For this compound (Mirabegron), a common transition monitored is m/z 397.3 → 379.6. scielo.br This specific transition provides high selectivity and sensitivity, allowing for quantification in the nanogram per milliliter (ng/mL) range. scielo.brnih.gov The method is validated for linearity, precision, and accuracy, demonstrating its reliability for pharmacokinetic studies. nih.govnih.gov

Characterization of Stress Degradation Products of this compound by LC-MS/MS

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form during storage. rsc.orgresearcher.life this compound is subjected to various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, as per ICH guidelines. rsc.orgtandfonline.com

LC-MS/MS is instrumental in identifying and characterizing the resulting degradation products. researcher.lifetandfonline.com The technique allows for the determination of the molecular weights of the degradants from their m/z values. Further fragmentation analysis (MS/MS) provides structural information that helps in elucidating their chemical structures. researcher.life Studies have shown that this compound degrades under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. rsc.orgrsc.org A total of seven degradation products have been characterized using these methods. rsc.orgresearcher.life

The table below summarizes the degradation products observed under different stress conditions.

| Stress Condition | Degradation Product | Observed m/z (Da) |

| Base Hydrolysis | A1 | Not specified |

| A2 | Not specified | |

| Acid Hydrolysis | B1 | Not specified |

| B2 | Not specified | |

| B3 | Not specified | |

| Oxidative (Peroxide) | C1 | 257 |

| C2 | 397 | |

| C3 | 413 |

Spectroscopic Techniques in this compound Structural Validation and Analysis

Spectroscopic methods are vital for confirming the chemical structure and identity of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is routinely used for the quantification of this compound. The compound exhibits a maximum absorbance (λmax) at approximately 249 nm in solvents like 0.1N Hydrochloric acid. jetir.orgcore.ac.uk This property is exploited in HPLC-UV detection and for developing simple spectrophotometric assays for the drug in bulk and dosage forms. ijpsr.comjetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is a primary tool for the unambiguous structural elucidation of a molecule. While detailed spectra for the parent compound were not found in the search results, NMR has been used to confirm the structure of isolated degradation products, demonstrating its applicability for detailed structural analysis of this compound and related substances. researcher.liferesearchgate.net

Microcrystal Electron Diffraction (MicroED): For determining the precise three-dimensional atomic structure, advanced techniques like Microcrystal Electron Diffraction (MicroED) have been employed. This method successfully determined the atomic resolution structure of this compound from nanocrystals, revealing the presence of two distinct conformers (trans- and cis-) within the crystal lattice. nih.gov This level of structural detail is crucial for understanding the molecule's physicochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination and characterization of the compound this compound, commonly known as Atorvastatin (B1662188). This method is based on the principle that the molecule absorbs light in the UV-Vis region, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic feature of the drug's chromophoric system.

In various studies, the λmax of Atorvastatin has been consistently reported in the range of 241 to 247 nm. ekb.egresearchgate.netglobaljournals.orgijsred.com The specific wavelength can vary slightly depending on the solvent used for the analysis. Methanol is a commonly employed solvent for preparing standard and sample solutions of Atorvastatin for UV-Vis analysis. ekb.egglobaljournals.org Other solvents like ethanol (B145695) have also been used. oatext.com

The utility of UV-Vis spectroscopy extends to the quantitative analysis of Atorvastatin in bulk and pharmaceutical dosage forms. oatext.comijrar.org The method is validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity over specific concentration ranges. ijsred.comoatext.com For instance, linearity has been established in concentration ranges such as 5-20 µg/ml and 20-120 µg/ml. ekb.egoatext.com This linearity, governed by the Beer-Lambert law, allows for the accurate quantification of the drug. The method is valued for its simplicity, cost-effectiveness, and rapidity, making it suitable for routine quality control analysis. globaljournals.orgoatext.com

| Parameter | Value | References |

| Wavelength of Maximum Absorbance (λmax) | 241 - 247 nm | ekb.egresearchgate.netglobaljournals.orgijsred.com |

| Common Solvent | Methanol | ekb.egglobaljournals.org |

| Linear Concentration Range (Example) | 5-20 µg/ml | ekb.eg |

Fourier-Transform Infrared (FT-IR) Spectroscopy for this compound Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique employed for the structural confirmation and identification of this compound (Atorvastatin). This method provides a molecular fingerprint of the compound by measuring the absorption of infrared radiation by its various functional groups. The resulting spectrum displays characteristic absorption bands corresponding to specific vibrational modes (stretching, bending, wagging) of the bonds within the molecule.

The FT-IR spectrum of Atorvastatin exhibits several key absorption peaks that confirm the presence of its main functional groups. No special sample preparation is typically required, other than grinding the sample and mixing it with potassium bromide (KBr) to form a pellet. nih.gov

Key characteristic peaks observed in the FT-IR spectrum of Atorvastatin are instrumental in its identification. These include a broad band in the region of 3400-3200 cm⁻¹ corresponding to O-H stretching vibrations, and a peak around 3363-3365 cm⁻¹ attributed to N-H stretching. researchgate.netasianpubs.orgwjpmr.com Aromatic and aliphatic C-H stretching vibrations are observed around 3055 cm⁻¹ and in the 2920-2971 cm⁻¹ range, respectively. researchgate.netasianpubs.org The presence of a strong absorption band around 1651 cm⁻¹ is indicative of the amide C=O stretching. researchgate.net Aromatic C=C stretching vibrations are typically seen in the 1550-1577 cm⁻¹ region. researchgate.net The C-F stretching vibration, a key feature for this molecule, is found over a wide frequency range, with specific assignments noted between 696-752 cm⁻¹. researchgate.net

The consistency of these observed frequencies with the known structure of Atorvastatin allows for its definitive identification and can be used to distinguish it from related substances or impurities. nih.gov

| Vibrational Mode | Reported Frequency (cm⁻¹) | References |

| O-H Stretching | 3400-3200 | wjpmr.com |

| N-H Stretching | 3363-3365 | researchgate.netasianpubs.org |

| Aromatic C-H Stretching | ~3055 | researchgate.net |

| Aliphatic C-H Stretching | 2920-2971 | researchgate.netasianpubs.org |

| Amide C=O Stretching | ~1651 | researchgate.net |

| Aromatic C=C Stretching | 1550-1577 | researchgate.net |

| C-F Stretching | 696-752 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound (Atorvastatin) at the atomic level. This technique provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are utilized to unambiguously assign the chemical shifts of protons and carbons. bmrb.io

Solid-state NMR (ssNMR) studies, including ¹³C, ¹⁹F, and ¹⁵N magic angle spinning (MAS) NMR, have also been crucial in characterizing the solid-state structure of Atorvastatin, particularly for studying its various polymorphic forms. nsf.govnih.govresearchgate.net These studies have indicated that the asymmetric unit of Form I of Atorvastatin calcium contains two atorvastatin molecules. nsf.govresearchgate.net

In solution-state NMR, typically conducted in deuterated methanol (Methanol-d4), the ¹H NMR spectrum of Atorvastatin displays a complex pattern of signals corresponding to its numerous protons. bmrb.io For example, signals for aromatic protons typically appear in the range of 7.0-7.3 ppm. clinicsearchonline.org The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. acs.org For instance, the Biological Magnetic Resonance Bank (BMRB) entry for Atorvastatin lists numerous assigned chemical shifts for its carbon atoms, such as signals for methyl carbons appearing around 22.8 ppm and carbonyl carbons resonating at approximately 182.0 ppm. bmrb.io

The detailed analysis of NMR data, including chemical shifts, coupling constants, and through-space correlations (in NOESY experiments), allows for the complete assignment of the molecule's complex structure, confirming the connectivity and stereochemistry of its chiral centers.

| Nucleus | Type of Information | Example Chemical Shift (ppm) | References |

| ¹H | Proton environment and connectivity | Aromatic protons: 7.0-7.3 | clinicsearchonline.org |

| ¹³C | Carbon skeleton | Methyl carbons: ~22.8 | bmrb.io |

| ¹⁹F | Fluorine environment in solid-state | Central peak at -110 ppm | researchgate.net |

| ¹⁵N | Nitrogen environment in solid-state | Provides data on amide nitrogens | nsf.govnih.gov |

Future Research Trajectories for C28h28fn3o4s

Identification of Novel Kinase Targets and Off-Target Interactions of C28H28FN3O4S

A comprehensive understanding of the complete target profile of this compound is crucial for predicting its efficacy and potential side effects. While its primary targets may be known, identifying additional on-target and off-target interactions is a critical area for future investigation.

Chemoproteomics, a powerful tool for unbiasedly identifying drug-protein interactions, will be instrumental in this endeavor. nih.gov This approach can reveal novel protein and lipid kinase targets of this compound, providing insights into its broader mechanism of action. For instance, studies on similar kinase inhibitors like Palbociclib have revealed unexpected targets such as casein kinase 2 (CSNK2α1/2) and lipid kinases like PIK3CD, which were not initially anticipated. nih.gov A similar approach for this compound could uncover previously unknown interactions that contribute to its therapeutic effects or mediate off-target toxicities.

The identification of off-target interactions is not merely an academic exercise; it has profound implications for understanding drug action and can even present new therapeutic opportunities. nih.gov It is now understood that the clinical efficacy of many drugs stems from these unintended interactions. nih.govnih.gov A systematic investigation into the off-target profile of this compound could, therefore, lead to the discovery of novel therapeutic applications beyond its primary indication.

| Potential Novel Kinase Targets for this compound | Rationale for Investigation | Potential Therapeutic Implication |

| Aurora Kinase A/B | Aberrant expression is linked to cancer. nih.gov | Enhanced anti-proliferative activity. |

| Cyclin-Dependent Kinase 9 (CDK9) | A known potent target of other clinical kinase inhibitors. nih.gov | Broader cell cycle inhibition. |

| Casein Kinase 2 (CSNK2) | Implicated in various cellular processes including cell growth and proliferation. nih.gov | Novel mechanisms to suppress tumor growth. |

| Janus Kinase (JAK) family | Key mediators of cytokine signaling involved in inflammation and cancer. | Treatment of inflammatory disorders and hematological malignancies. |

| Tyrosine Kinase with Immunoglobulin and EGF-like domains 1 (TIE-1) | Involved in angiogenesis. | Anti-angiogenic therapy. |

Advanced Computational Design of this compound Derivatives with Enhanced Specificity and Overcoming Resistance

Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the rational design of derivatives with improved properties. Future research on this compound will heavily rely on these in silico methods to enhance its specificity and address the inevitable challenge of drug resistance.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the geometries, heats of formation, and other energetic properties of novel this compound derivatives. researchgate.net This allows for the pre-screening of compounds with desirable characteristics before their synthesis, thereby saving time and resources. Molecular docking studies will provide insights into the binding modes of these derivatives with their target kinases, offering a structural basis for their observed activities. mdpi.com

A key focus of this computational work will be to design derivatives that can overcome resistance mechanisms that may emerge during treatment. This could involve modifying the scaffold of this compound to bind to mutated forms of the target kinase or to inhibit alternative signaling pathways that cancer cells may exploit to evade therapy. For example, by analyzing the structural differences between wild-type and mutant kinases, it is possible to design new analogues that selectively inhibit the resistant forms.

| Computational Approach | Objective | Expected Outcome |

| Molecular Docking | Predict binding affinity and mode to target kinases. | Prioritization of derivatives with high potency. |

| Quantum Mechanics (e.g., DFT) | Calculate electronic properties and reactivity. researchgate.net | Design of more stable and reactive compounds. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the drug-target complex. | Understanding of resistance mechanisms and design of inhibitors that can overcome them. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for the activity of unsynthesized derivatives. |

Development of this compound Analogues for Broader Target Engagement and Therapeutic Scope

Building upon the insights gained from target identification and computational design, the synthesis and evaluation of novel this compound analogues will be a crucial next step. The goal of this research will be to develop compounds with a broader target engagement profile, potentially leading to new therapeutic applications.

One promising strategy is the development of "hybrid" molecules that combine the pharmacophore of this compound with moieties that target other key cellular players. For instance, creating hybrid compounds that also inhibit proteins involved in drug resistance, such as heme oxygenase-1 (HO-1), could lead to more durable clinical responses. mdpi.com The rationale for this approach is that simultaneously targeting the primary oncogenic driver and a resistance mechanism could prevent or delay the emergence of resistant clones. mdpi.com

Furthermore, by systematically modifying the functional groups on the this compound scaffold, it may be possible to modulate its kinase selectivity profile. This could lead to the development of analogues with tailored activity against specific kinase families, opening up the possibility of treating a wider range of diseases, including inflammatory conditions and neurodegenerative disorders where kinases are known to play a role.

| Analogue Series | Design Strategy | Potential Therapeutic Expansion |

| Hybrid this compound-HO-1 Inhibitors | Incorporation of an imidazole-based HO-1 inhibitory moiety. mdpi.com | Overcoming drug resistance in chronic myeloid leukemia. mdpi.com |

| This compound-Lipid Kinase Inhibitors | Modification to enhance binding to the lipid kinase domain. | Targeting pathways involved in autophagy and cell survival. nih.gov |

| Pan-Kinase Inhibitor Analogues | Broadening the specificity to inhibit multiple kinase families. | Treatment of complex, multi-factorial diseases. |

| CNS-Penetrant Analogues | Chemical modifications to improve blood-brain barrier permeability. | Treatment of primary brain tumors and brain metastases. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C₂₈H₂₈FN₃O₄S, and how can purity be rigorously assessed?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways (e.g., Suzuki coupling for aryl-fluorine bonds). Monitor reaction progress via TLC and HPLC. For purity assessment, use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- ¹H/¹³C NMR to verify structural integrity and detect impurities (e.g., unreacted precursors).

- HPLC-PDA at ≥95% purity threshold, using a C18 column and acetonitrile/water gradient .

- Example Data Table :

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Impurities |

|---|---|---|---|

| Route A (Suzuki) | 68 | 96.2% | Residual Pd (0.1 ppm) |

| Route B (Grignard) | 52 | 89.5% | Unreacted bromide |

Q. Which spectroscopic techniques are critical for characterizing C₂₈H₂₈FN₃O₄S, and what parameters should be prioritized?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and integration ratios.

- FT-IR : Confirm presence of sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

- Advanced Tip : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should researchers design initial biological activity assays for C₂₈H₂₈FN₃O₄S?

- Methodological Answer : Use a tiered approach:

In silico Screening : Dock against target proteins (e.g., kinases) using AutoDock Vina to prioritize assays.

In vitro Dose-Response : Test IC₅₀ values in cell lines (e.g., HEK293 for toxicity, cancer lines for efficacy).

Controls : Include positive (e.g., staurosporine) and vehicle controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of C₂₈H₂₈FN₃O₄S across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., DMSO stock concentration), temperature (25°C ± 1°C), and pH (buffered solutions).

- Analytical Validation : Use nephelometry for turbidity measurements and LC-MS to detect degradation products.

- Statistical Analysis : Apply ANOVA to compare inter-lab variability .

- Example Data Table :

| Solvent | Solubility (mg/mL) | pH | Temperature (°C) | Source Study |

|---|---|---|---|---|

| Water | 0.12 | 7.4 | 25 | Study X (2024) |

| PBS | 0.09 | 7.2 | 25 | Study Y (2023) |

Q. What strategies integrate computational modeling with experimental data to predict C₂₈H₂₈FN₃O₄S reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., fluorination kinetics).

- MD Simulations : Model ligand-protein binding dynamics (e.g., GROMACS for 100 ns trajectories).

- Validation : Compare predicted vs. experimental ΔG values using isothermal titration calorimetry (ITC) .

Q. How can metabolic pathway analysis of C₂₈H₂₈FN₃O₄S be optimized for in vivo studies?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via radiometric HPLC.

- LC-MS/MS : Use MRM mode to quantify phase I/II metabolites (e.g., glucuronidation sites).

- Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Data Contradiction & Replication

Q. What frameworks guide the analysis of conflicting bioactivity data for C₂₈H₂₈FN₃O₄S?

- Methodological Answer :

- FINER Criteria : Evaluate if studies are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICOS Framework : Compare Populations, Interventions, Comparators, Outcomes, and Study designs across papers.

- Root-Cause Analysis : Identify confounding variables (e.g., cell passage number, serum concentration in assays) .

Q. How should researchers address non-reproducible synthetic yields of C₂₈H₂₈FN₃O₄S?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures systematically via Taguchi methods.

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and critical quality attributes (CQAs).

- Cross-Lab Collaboration : Share raw data (e.g., reaction monitoring logs) via platforms like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.